3-Iodo-5-nitro-1H-indole

Overview

Description

3-Iodo-5-nitro-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in the chemical community . Various methods of synthesis have been investigated, with a focus on the construction of indoles as a moiety in selected alkaloids . The synthesis of 3-Iodoindoles has been achieved through methods such as Sonogashira coupling and electrophilic cyclization reactions .Molecular Structure Analysis

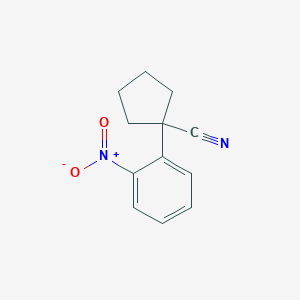

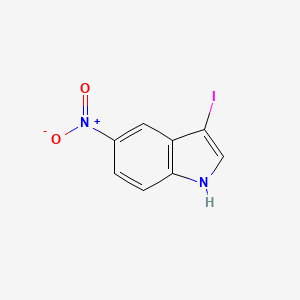

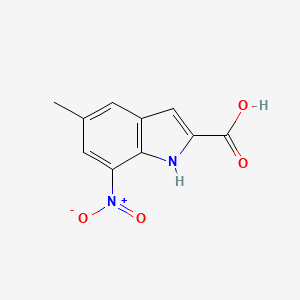

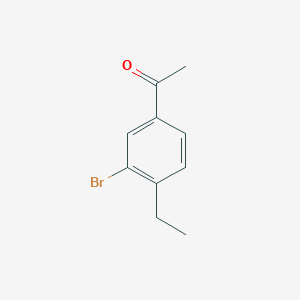

Indoles are a significant heterocyclic system that consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The molecular structure of this compound would be similar, with the addition of an iodine atom at the 3rd position and a nitro group at the 5th position of the indole ring.Chemical Reactions Analysis

Indoles, including this compound, exhibit a wide variability in reactivity, substituent tolerance, chemoselectivity, and ability to react with both nucleophiles and electrophiles . This makes them versatile substrates for the synthesis of N-heterocycles .Scientific Research Applications

Synthesis and Functionalization

3-Iodo-5-nitro-1H-indole serves as a pivotal compound in synthetic chemistry, particularly in the synthesis of complex indole structures. For instance, it has been utilized in the synthesis of masked 2,3-diaminoindoles through a three-step process starting from 2-iodo-3-nitro-1-(phenylsulfonyl)indole. This process enables the generation of unstable 2,3-diamino-1-(phenylsulfonyl)indoles that can be trapped with α-dicarbonyl compounds, resulting in the formation of 5H-pyrazino[2,3-b]indoles (Mannes, Onyango, & Gribble, 2016). Additionally, 3-iodo-5-nitroindoles have been synthesized through copper-mediated aerobic oxidative C-H iodination and nitration of indoles, a process that yields high regioselectivity and a broad substrate scope (Tu, Luo, & Jiang, 2018).

Molecular Interaction Studies

In molecular interaction studies, the N(1)-(2'-deoxyribofuranoside) of 3-iodo-5-nitroindole has been studied extensively. It exhibits a specific anti glycosylic bond conformation and an extended crystal structure stabilized by hydrogen bonding, I...O contacts, and stacking interactions. This structure and the associated interactions are considered significant for understanding the molecular packing in the crystal structure (Budow, Leonard, Eickmeier, Reuter, & Seela, 2009).

Corrosion Inhibition Research

Notably, this compound derivatives have shown promising results in corrosion inhibition research. Schiff base derivatives linked to 5-Nitro Isatin moiety, synthesized from 5-Nitro-3-(Ethyl imino acetate)-2-oxo indol, have been characterized for their potential as corrosion inhibitors. Quantum mechanical methods, specifically the Density Functional Theory (DFT), were employed to calculate the geometrical structure, physical properties, and inhibition efficiency parameters. The results indicated one of the compounds as the best corrosion inhibitor among the others, and its effect on carbon steel in sea water was further studied using techniques like potentiodynamic polarization, SEM, and AFM (Ahmed, 2018).

Mechanism of Action

Target of Action

3-Iodo-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways and downstream effects of this compound require further investigation.

Result of Action

Indole derivatives are known to have various biologically vital properties . More research is needed to describe the specific effects of this compound’s action.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives

Safety and Hazards

While specific safety and hazard information for 3-Iodo-5-nitro-1H-indole is not available, it’s important to handle chemical substances with care. For example, 5-Nitro-1H-indole is considered hazardous and has been associated with acute oral toxicity, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

The future directions for research on 3-Iodo-5-nitro-1H-indole and other indole derivatives are promising. Due to their significant role in cell biology and their application as biologically active compounds, they continue to attract attention in the field of medicinal chemistry . Furthermore, indole organic compounds have been designed and synthesized as an anode catalyst for direct glucose fuel cells, indicating potential

Biochemical Analysis

Biochemical Properties

3-Iodo-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with metabotropic glutamate receptors, modulating neurotransmission and synaptic plasticity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . In cancer cells, this compound may induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of protein kinases by binding to their active sites, preventing phosphorylation of target proteins . This inhibition can disrupt cell signaling pathways and affect various cellular functions. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the stability of this compound in different experimental conditions can influence its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within different tissues can also impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

3-iodo-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJOAOLHLHTRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630962 | |

| Record name | 3-Iodo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908295-26-1 | |

| Record name | 3-Iodo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

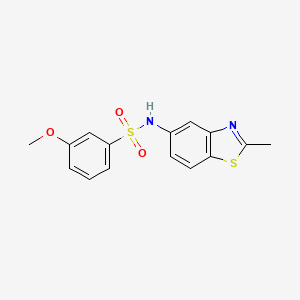

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B3301264.png)

![2-[4-(2-Bromoethoxy)phenyl]acetonitrile](/img/structure/B3301327.png)